BenchChemオンラインストアへようこそ!

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride

Salt selection Aqueous solubility Biophysical assay compatibility

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride (CAS 1803589-32-3, EC 996-153-4) is a dual-heterocyclic carbamate building block comprising a piperidine ring linked via a methylene carbamate bridge to a pyrrolidine ring, supplied as the hydrochloride salt with molecular formula C₁₁H₂₁ClN₂O₂ and molecular weight 248.75 g/mol. The free base counterpart (CAS 1505779-95-2) has MW 212.29 g/mol and computed XLogP3 of 1.1.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
CAS No. 1803589-32-3
Cat. No. B1448737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride
CAS1803589-32-3
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESC1CCNC(C1)COC(=O)N2CCCC2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c14-11(13-7-3-4-8-13)15-9-10-5-1-2-6-12-10;/h10,12H,1-9H2;1H
InChIKeyIWPNXGNYBFNNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-2-ylmethyl Pyrrolidine-1-carboxylate Hydrochloride (CAS 1803589-32-3): Procurement-Relevant Structural Identity and Physicochemical Baseline


Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride (CAS 1803589-32-3, EC 996-153-4) is a dual-heterocyclic carbamate building block comprising a piperidine ring linked via a methylene carbamate bridge to a pyrrolidine ring, supplied as the hydrochloride salt with molecular formula C₁₁H₂₁ClN₂O₂ and molecular weight 248.75 g/mol [1]. The free base counterpart (CAS 1505779-95-2) has MW 212.29 g/mol and computed XLogP3 of 1.1 [2]. The compound is classified under the ECHA C&L Inventory with harmonised hazard statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), and H335 (STOT SE 3) [3]. Multiple vendors supply this compound at ≥95% purity for research use only, typically as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why Piperidin-2-ylmethyl Pyrrolidine-1-carboxylate Hydrochloride (CAS 1803589-32-3) Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants of Scaffold Selection


Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride occupies a narrow structural niche that prevents straightforward substitution by superficially similar piperidine-carbamate or piperidine-pyrrolidine compounds. Three structural features collectively define its differentiation: (i) the regiospecific attachment at the piperidine 2-position via a methylene spacer, which positions the carbamate oxygen and pyrrolidine ring at a distinct distance and angular orientation relative to the piperidine nitrogen compared with 3- or 4-substituted regioisomers [1]; (ii) the pyrrolidine N-substituent on the carbamate, which provides a tertiary amine-bearing five-membered ring with distinct steric profile, hydrogen-bonding capacity, and metabolic susceptibility versus methyl, Boc, or Cbz carbamate analogs ; and (iii) the hydrochloride salt form, which alters the hydrogen-bond donor count (HBD = 2 vs. 1 for the free base) and aqueous solubility behavior critical for biological assay compatibility [2]. These orthogonal features mean that substitution with, for example, a Boc-protected or Cbz-protected piperidin-2-ylmethyl carbamate, or a piperidin-3-yl regioisomer, produces a molecule with meaningfully different physicochemical properties, reactivity, and downstream synthetic utility. The quantitative evidence below provides the procurement-relevant basis for compound-specific selection.

Quantitative Differentiation Evidence for Piperidin-2-ylmethyl Pyrrolidine-1-carboxylate Hydrochloride (CAS 1803589-32-3) Versus Closest Structural Comparators


Hydrochloride Salt vs. Free Base: Hydrogen-Bond Donor Count and Molecular Weight Differentiation for Aqueous Solubility in Biological Assays

The hydrochloride salt form (CAS 1803589-32-3) carries a hydrogen-bond donor count (HBD) of 2 versus HBD = 1 for the free base (CAS 1505779-95-2), a direct consequence of protonation of the piperidine nitrogen [1]. The molecular weight increases from 212.29 g/mol (free base) to 248.75 g/mol (HCl salt), representing a 17.2% mass increment [1][2]. Piperidine hydrochloride salts typically exhibit aqueous solubility improvements of 10- to 100-fold over their free base counterparts at physiologically relevant pH, a general principle documented across multiple piperidine-containing compound series; the free base is expected to have limited water solubility consistent with its computed XLogP3 of 1.1 [2][3]. This salt form is directly compatible with aqueous biological assay buffers without the need for pH adjustment or co-solvent addition, a practical differentiator for high-throughput screening workflows.

Salt selection Aqueous solubility Biophysical assay compatibility Hydrogen-bond donor count

Regioisomeric Differentiation: Piperidin-2-ylmethyl vs. Piperidin-3-yl Attachment Determines Molecular Shape and Synthetic Versatility

The target compound (2-ylmethyl substitution) and its 3-yl regioisomer (piperidin-3-yl pyrrolidine-1-carboxylate, CAS 1542792-67-5) differ by the position of the piperidine nitrogen relative to the carbamate linkage . This seemingly minor change produces distinct molecular properties: the 3-yl regioisomer has molecular formula C₁₀H₁₈N₂O₂ (MW 198.26 g/mol) versus C₁₁H₂₁ClN₂O₂ (MW 248.75 g/mol) for the target HCl salt, reflecting a fundamentally different connectivity where the carbamate is directly ester-linked to the piperidine ring at position 3 rather than attached via a methylene spacer at position 2 [1]. The 2-ylmethyl architecture introduces an additional rotatable bond (methylene spacer) that provides greater conformational flexibility and positions the pyrrolidine ring further from the piperidine core. In a scaffold-based drug discovery context, the 2-ylmethyl regioisomer preserves a free secondary amine on the piperidine ring available for further derivatisation, whereas the 3-yl ester linkage occupies that position. These topological differences are non-interchangeable in structure-activity relationship (SAR) exploration.

Regioisomerism Scaffold geometry Piperidine substitution Medicinal chemistry

Carbamate N-Substituent: Pyrrolidine Ring vs. Methyl Group — MW, Heavy Atom Count, and Steric Bulk Differentiation

The pyrrolidine N-substituent on the carbamate of the target compound (C₄H₈N, 5-membered ring) confers substantially greater steric bulk and molecular complexity compared with the N-methyl analog (piperidin-2-ylmethyl N-methylcarbamate hydrochloride, CAS 1803589-12-9) [1][2]. The target compound has molecular weight 248.75 g/mol and 16 heavy atoms versus 208.69 g/mol and 13 heavy atoms for the N-methyl analog — a 19.2% increase in molecular weight and a 23.1% increase in heavy atom count [1][2]. The pyrrolidine ring adds a second cyclic amine motif, increasing topological polar surface area (TPSA remains at 41.6 Ų for the free base; the pyrrolidine nitrogen is not a strong H-bond donor in the carbamate context) but contributing to molecular complexity (complexity score 215 vs. estimated ~150 for the methyl analog) [1]. The pyrrolidine ring also introduces an additional tertiary amine centre that can participate in pH-dependent solubility shifts and potential off-target interactions distinct from the simpler N-methyl group.

Carbamate SAR N-substituent effects Steric parameters Scaffold complexity

Carbamate Protecting-Group Strategy: Pyrrolidine Carbamate Stability vs. Boc (Acid-Labile) and Cbz (Hydrogenolyzable) Analogs

The pyrrolidine-1-carboxylate moiety of the target compound is a non-standard carbamate that is resistant to the acidic conditions that cleave tert-butyl carbamates (Boc groups) and the hydrogenolysis conditions that remove benzyl carbamates (Cbz groups) [1]. In direct comparison: tert-butyl (piperidin-2-ylmethyl)carbamate (MW 214.30 g/mol, CAS 141774-61-0) is quantitatively cleaved by TFA or HCl/dioxane within minutes; benzyl (piperidin-2-ylmethyl)carbamate (MW 248.32 g/mol, CAS 184044-09-5, LogP 2.77) is cleaved by catalytic hydrogenation (H₂, Pd/C) [2][3]. The pyrrolidine carbamate, by contrast, is stable under both acidic and reductive conditions, enabling orthogonal synthetic strategies where other protecting groups are selectively removed in its presence [1]. The target compound's LogP (free base XLogP3 = 1.1) is substantially lower than the Cbz analog (LogP = 2.77), reflecting its more polar character and distinct chromatographic behaviour [2][3].

Protecting group strategy Carbamate stability Orthogonal deprotection Synthetic planning

GHS Hazard Classification Profile: Skin, Eye, and Respiratory Irritation — Operational Distinction from Unclassified Analogs

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride carries an ECHA-notified GHS classification of Skin Irrit. 2 (H315: causes skin irritation, 100% of notifiers), Eye Irrit. 2A (H319: causes serious eye irritation, 100%), and STOT SE 3 (H335: may cause respiratory irritation, 100%), based on one aggregated notification to the ECHA C&L Inventory [1][2]. This classification mandates specific personal protective equipment (gloves, eye protection, ventilation) and institutional chemical hygiene plan documentation that may not be required for structurally similar but unclassified or differently classified analogs. For example, the tert-butyl carbamate analog is typically not classified under these categories, while the benzyl carbamate analog may carry different hazard profiles . The GHS signal word is 'Warning,' and the compound is not classified as hazardous for transport (DOT/IATA: not hazardous material) . This specific, documented hazard profile enables precise risk assessment at the procurement stage.

Chemical safety GHS classification Laboratory handling ECHA C&L inventory

Computed ADMET and Drug-Likeness Profile: Molaid-Derived LogP, sp³ Fraction, and Topological Parameters Versus Comparators

The Molaid computational chemistry platform reports the following ADMET-relevant computed properties for the target HCl salt: octanol-water partition coefficient LogP = 0.99, fraction of sp³-hybridised carbons (Fsp³) = 0.909, topological polar surface area = 41.6 Ų, hydrogen bond acceptor count = 3, hydrogen bond donor count = 2, and rotatable bond count = 3 [1]. These values place the compound within favourable drug-like and lead-like chemical space: LogP < 3 (Lipinski), TPSA < 60 Ų (good predicted oral absorption), and Fsp³ > 0.42 (above the median for clinical candidates, indicating three-dimensional character desirable for target selectivity) [2]. In comparison, the Boc analog (logP ≈ 2.13, Fsp³ ≈ 0.73) is more lipophilic with lower three-dimensional character, while the Cbz analog (logP = 2.77, Fsp³ ≈ 0.57) is substantially more lipophilic and flatter [1][3]. The target compound's combination of moderate hydrophilicity (LogP ~1) and high Fsp³ (0.91) is a distinguishing feature for CNS or solubility-challenged target classes.

ADMET prediction Drug-likeness Fraction sp³ LogP Lead-likeness

Procurement-Relevant Application Scenarios for Piperidin-2-ylmethyl Pyrrolidine-1-carboxylate Hydrochloride (CAS 1803589-32-3)


Medicinal Chemistry Scaffold for Fragment-Based Lead Generation Requiring High Fsp³ and Moderate Lipophilicity

The target compound's exceptionally high Fsp³ of 0.909, moderate LogP of 0.99, and low TPSA of 41.6 Ų [1] position it as an attractive fragment-sized (MW 248.75 g/mol) scaffold for lead generation programs targeting solubility-challenged or CNS-penetrant chemical space. For procurement, this means the compound can serve as a core scaffold from which diverse focused libraries are elaborated through the free piperidine NH, offering a three-dimensional starting point that contrasts with the flatter, more lipophilic Boc (Fsp³ ≈ 0.73) and Cbz (Fsp³ ≈ 0.57) carbamate alternatives [1][2]. The pyrrolidine carbamate's stability under both acidic and reductive conditions allows for late-stage functionalisation without protecting group interference [3].

Synthetic Intermediate for Parallel Library Synthesis Leveraging Orthogonal Carbamate Stability

The pyrrolidine-1-carboxylate group of the target compound is chemically orthogonal to both acid-labile Boc and hydrogenolyzable Cbz protecting groups [3]. This enables synthetic sequences where, for example, a Boc-protected amino acid is coupled to the piperidine NH, followed by selective Boc deprotection (TFA) without affecting the pyrrolidine carbamate. The target compound's free piperidine NH (HBD = 2 for the salt) provides a reactive handle for amide bond formation, reductive amination, sulfonylation, or urea synthesis. Its ECHA-classified irritant profile (H315/H319/H335) mandates standard laboratory PPE but does not require specialised containment, making it suitable for standard parallel synthesis workstations .

Physicochemical Probe for Structure-Activity Relationship Studies Comparing Carbamate N-Substituent Effects

The target compound (pyrrolidine carbamate, MW 248.75) forms part of a systematic SAR series alongside its N-methyl (MW 208.69) [4], N-Boc (MW 214.30) [2], and N-Cbz (MW 248.32) analogs. The molecular weight increment from methyl (208.69) to pyrrolidine (248.75) of +40.06 g/mol (+19.2%) and the increase in heavy atom count from 13 to 16 (+23.1%) [1][4] provide quantifiable steric and electronic perturbation. This series allows researchers to deconvolute the contributions of carbamate N-substituent size, lipophilicity, and hydrogen-bonding capacity to target binding, metabolic stability, and physicochemical properties. The target compound's intermediate LogP (~1) fills a specific gap between the more hydrophilic N-methyl analog and the more lipophilic N-Cbz analog.

Pre-Weighed, Assay-Ready Building Block Procurement for High-Throughput Screening Collections

Supplied as the hydrochloride salt at ≥95% purity with documented molecular weight (248.75 g/mol) and storage conditions (long-term: cool, dry place; DOT/IATA: not hazardous for transport) , the target compound meets specifications for direct integration into automated compound management systems. The HCl salt form eliminates the need for pre-dissolution pH adjustment when preparing DMSO stock solutions for HTS, and the compound's aqueous compatibility (derived from salt form, HBD = 2) facilitates direct dilution into aqueous assay buffers [1]. The compound is stocked and shipped from multiple geographically distributed vendors (AKSci, Leyan, CymitQuimica) enabling competitive sourcing .

Quote Request

Request a Quote for Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.